molecular formula C29H24N2O6S2 B11478849 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane

1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane

Cat. No.: B11478849
M. Wt: 560.6 g/mol
InChI Key: QETLTYQDYREWGL-UHFFFAOYSA-N
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Description

1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with dibenzo[b,d]furan-2-ylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of dibenzo[b,d]furan-2-sulfonyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl groups in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted diazepane derivatives .

Scientific Research Applications

1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane is unique due to its combination of a diazepane ring with dibenzo[b,d]furan-2-ylsulfonyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds

Properties

Molecular Formula

C29H24N2O6S2

Molecular Weight

560.6 g/mol

IUPAC Name

1,4-bis(dibenzofuran-2-ylsulfonyl)-1,4-diazepane

InChI

InChI=1S/C29H24N2O6S2/c32-38(33,20-10-12-28-24(18-20)22-6-1-3-8-26(22)36-28)30-14-5-15-31(17-16-30)39(34,35)21-11-13-29-25(19-21)23-7-2-4-9-27(23)37-29/h1-4,6-13,18-19H,5,14-17H2

InChI Key

QETLTYQDYREWGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)S(=O)(=O)C5=CC6=C(C=C5)OC7=CC=CC=C76

Origin of Product

United States

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